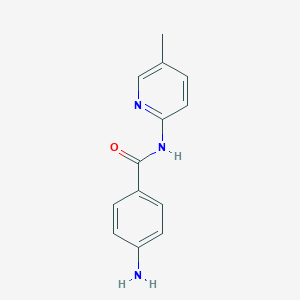
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, p-amino-N-(5-methyl-2-pyridyl)-, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Benzamide is a derivative of benzoic acid and is also known as 5-methyl-2-(p-aminophenyl) benzamide or N-(5-methyl-2-pyridyl)-p-aminobenzamide.
Wirkmechanismus
Benzamide is known to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. PARP inhibitors have been found to be effective in the treatment of cancer, as they sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been found to be effective in the treatment of cancer, as they induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, benzamide has been found to have anti-inflammatory and analgesic effects, as it inhibits the activity of cyclooxygenases (COXs), enzymes that are involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, benzamide has some limitations as well. It is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, benzamide has been found to have some cytotoxic effects, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the use of benzamide in scientific research. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of benzamide derivatives with improved solubility and reduced cytotoxicity. Finally, benzamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Synthesemethoden
Benzamide can be synthesized by reacting 5-methyl-2-pyridylamine with p-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced to benzamide using a reducing agent such as zinc dust or sodium borohydride. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
Benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and molecular biology. Some of the scientific research applications of benzamide are discussed below.
Eigenschaften
CAS-Nummer |
17710-08-6 |
|---|---|
Produktname |
Benzamide, p-amino-N-(5-methyl-2-pyridyl)- |
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-amino-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,14H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
BARXDSNMNYUFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Andere CAS-Nummern |
17710-08-6 |
Synonyme |
4-Amino-N-(5-methyl-2-pyridyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)





![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

